Superior Resolution of All Eight Geometrical Isomers of Linolenic Acid via GC Using Isopropyl Esters
In a direct head-to-head comparison using the same CP-Sil 88 capillary column, fatty acid isopropyl esters (FAIPEs) resolved all eight geometrical isomers of linolenic acid, whereas fatty acid methyl esters (FAMEs) achieved near-baseline resolution for only six of the eight isomers [1]. The methyl ester analysis required a lower temperature (150 °C) and lower carrier gas pressure (0.8 kg/cm² He) to optimize the partial separation, yet still failed to resolve the full isomer set [1].
| Evidence Dimension | Number of linolenic acid geometrical isomers resolved by GC |
|---|---|
| Target Compound Data | 8 out of 8 isomers separated (isopropyl ester, FAIPE) |
| Comparator Or Baseline | 6 out of 8 isomers near-baseline resolved (methyl ester, FAME) |
| Quantified Difference | Isopropyl ester resolves 2 additional geometrical isomers that co-elute as methyl esters |
| Conditions | GC on CP-Sil 88 fused-silica capillary column (100% cyanopropyl polysiloxane); FAIPE at 165 °C, 1.05 kg/cm² He; FAME at 150 °C, 0.8 kg/cm² He |
Why This Matters
Complete resolution of all eight geometrical isomers is essential for accurate compositional analysis of edible oils, spreads, and lipid formulations, where the presence and proportion of specific trans-18:3 isomers have regulatory, nutritional, and quality implications.
- [1] Wolff, R.L. (1992) Resolution of Linolenic Acid Geometrical Isomers by Gas—Liquid Chromatography on a Capillary Column Coated with a 100% Cyanopropyl Polysiloxane Film (CP™Sil 88). Journal of Chromatographic Science, 30(1), 17-22. DOI: 10.1093/chromsci/30.1.17. View Source
